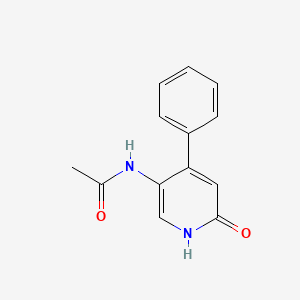
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₂ It is characterized by a pyridine ring substituted with a phenyl group and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods yield the target N-substituted cyanoacetamide compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and the use of catalysts can improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and antiviral activity . The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide can be compared with other similar compounds, such as:
- N-(6-oxo-1H-pyridin-3-yl)benzamide
- N-(6-oxo-1H-pyridazin-3-yl)acetamide
- N-(2-oxo-1H-pyridin-3-yl)acetamide
These compounds share similar structural features but differ in their substituents and specific applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
825638-20-8 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
N-(6-oxo-4-phenyl-1H-pyridin-3-yl)acetamide |
InChI |
InChI=1S/C13H12N2O2/c1-9(16)15-12-8-14-13(17)7-11(12)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17)(H,15,16) |
InChI 键 |
CZROQPAVMFAMCW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CNC(=O)C=C1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
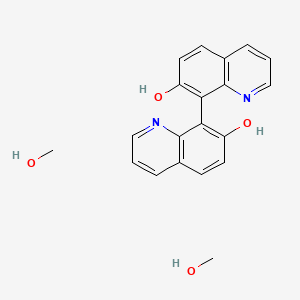
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
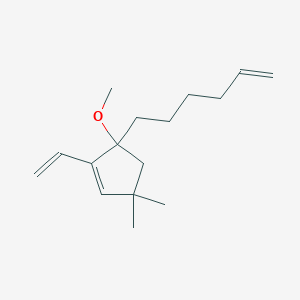
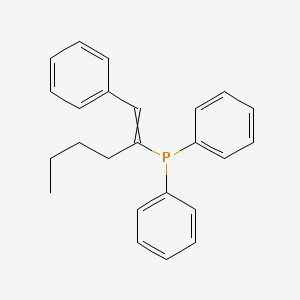
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
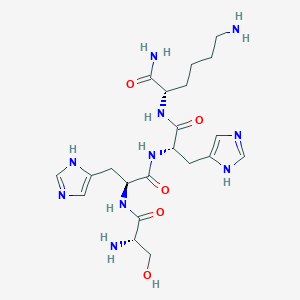

![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)
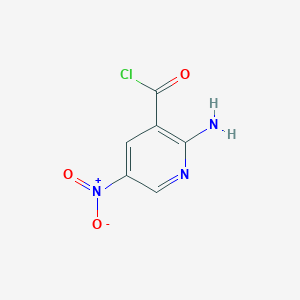
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)

